molecular formula C25H22N2O3 B2767683 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1448132-13-5

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2767683
CAS RN: 1448132-13-5
M. Wt: 398.462
InChI Key: CIQJGNIVPWANGH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide, commonly known as HXTC, is a synthetic compound that belongs to the class of xanthene derivatives. This compound has attracted significant attention from researchers due to its potential applications in scientific research.

Scientific Research Applications

Chemical Sensing

A rhodamine-based compound, incorporating a structure related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide, demonstrated utility as a fluorescent dual sensor for Zn2+ and Al3+ ions in a buffered methanol/water mixture. This property is attributed to the compound's well-separated excitation and emission wavelengths, enabling it to act effectively in detecting these metal ions with significant fluorescence intensity changes (Roy et al., 2019).

Materials Science

New aromatic polyamides containing xanthene units, linked to the chemistry of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide, were synthesized showcasing remarkable solubility in polar aprotic solvents and forming transparent, strong, and flexible films. These materials, characterized by high glass transition temperatures and low moisture absorption, highlight the compound's relevance in developing advanced polymeric materials with enhanced thermal and mechanical properties (Guo et al., 2015).

Corrosion Inhibition

A theoretical study on the synthesis of compounds structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide indicated their potential as corrosion inhibitors for mild steel in acidic media. The synthesized products demonstrated good inhibitory performance, protecting mild steel against corrosion by adsorption on its surface, which could be valuable in industrial applications requiring corrosion resistance (Arrousse et al., 2021).

Biological Activity

Research into cycloalkylthiophene-Schiff bases and their metal complexes, including those structurally akin to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide, revealed notable antibacterial and antifungal activities. These findings point towards the potential of such compounds in developing new antimicrobial agents, reflecting the broader applicability of the chemical structure in medicinal chemistry (Altundas et al., 2010).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-27-15-19(16-8-2-5-11-20(16)27)21(28)14-26-25(29)24-17-9-3-6-12-22(17)30-23-13-7-4-10-18(23)24/h2-13,15,21,24,28H,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQJGNIVPWANGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide

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